Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-
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Overview
Description
N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is an organic compound belonging to the class of imidazo[1,2-a]pyrazines. These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring
Preparation Methods
The synthesis of N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-2-aminopyrazine with phenyl isocyanate, followed by cyclization to form the imidazo[1,2-a]pyrazine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazo[1,2-a]pyrazine derivatives, such as:
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This derivative contains a chlorine substituent, which can influence its chemical reactivity and biological activity.
The uniqueness of N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
787591-79-1 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-methyl-5-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4/c1-14-12-13-15-7-8-17(13)11(9-16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16) |
InChI Key |
JWRRCEIVATWWSE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N2C1=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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